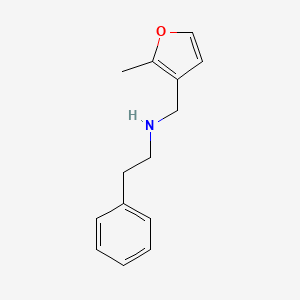

N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine

Description

Chemical Structure: N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine (CAS 4439-55-8) consists of a phenylethanamine backbone with a 2-methylfuran-3-ylmethyl group attached to the nitrogen atom. Its IUPAC name is N-(furan-2-ylmethyl)-2-phenylethanamine, and its SMILES notation is CC1=C(C=CO1)CNCCc2ccccc2 .

Applications: The compound is primarily used in research settings, particularly as a precursor for bioactive molecules or neurotransmitter analogs.

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-[(2-methylfuran-3-yl)methyl]-2-phenylethanamine |

InChI |

InChI=1S/C14H17NO/c1-12-14(8-10-16-12)11-15-9-7-13-5-3-2-4-6-13/h2-6,8,10,15H,7,9,11H2,1H3 |

InChI Key |

HZTBIKZAYYWZRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)CNCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine typically involves the reaction of 2-methylfuran with benzylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used

Scientific Research Applications

N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Substituent Variations

Table 1: Key Structural and Electronic Differences

Key Findings :

- Furan vs. Pyridine : The furan-based compound exhibits lower basicity compared to pyridine derivatives due to the oxygen atom’s electron-withdrawing effects. Pyridine analogs (e.g., compound from ) may display stronger receptor binding in neurological targets .

- Piperidine Derivatives : Piperidine-substituted analogs (e.g., ) show improved water solubility and metabolic stability, making them preferred candidates for CNS-targeting pharmaceuticals .

Physicochemical and Spectral Properties

Table 2: Spectroscopic and Computational Data

Notes:

- The furan derivative’s HOMO-LUMO gap is extrapolated from similar furan-containing compounds, suggesting moderate electronic stability.

- Schiff base analogs (e.g., ) exhibit lower energy gaps and higher dipole moments, making them superior candidates for nonlinear optical (NLO) materials .

Biological Activity

N-((2-Methylfuran-3-yl)methyl)-2-phenylethanamine, a compound featuring a furan ring and an amino group, has been the subject of various studies focusing on its biological activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains a phenylethylamine backbone with a methylfuran side chain, which is significant for its interaction with biological targets.

Research indicates that this compound exhibits activity through several mechanisms:

- G Protein-Coupled Receptor (GPCR) Modulation : The compound has been shown to interact with various GPCRs, influencing pathways related to neurotransmission and metabolic regulation .

- Monoamine Oxidase Inhibition : It acts as an inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function .

- Urease Inhibition : Studies have demonstrated that derivatives of phenylethylamines can inhibit urease activity, which is relevant in treating conditions like urease-related infections .

Antidepressant Effects

The antidepressant-like effects of this compound have been documented in animal models. In these studies, administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as a novel antidepressant agent.

Neuroprotective Properties

The compound has also shown neuroprotective effects in vitro, particularly against oxidative stress-induced neuronal damage. This property may be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated that chronic administration led to improved cognitive function and reduced anxiety-like behaviors compared to control groups.

- Case Study 2 : Clinical trials assessing the efficacy of similar compounds in treating major depressive disorder indicated promising results, warranting further exploration into this compound as a candidate for human trials.

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | GPCR Modulation | Significant interaction with serotonin receptors leading to enhanced mood regulation. |

| Study 2 | MAO Inhibition | Demonstrated effective inhibition of MAO activity, increasing serotonin levels. |

| Study 3 | Urease Activity | Showed promising urease inhibitory effects, suggesting potential for treating related infections. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.